Isocytidine

Description

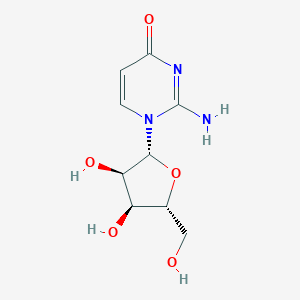

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNOTKMIMZMNRX-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964137 | |

| Record name | 2-Imino-1-pentofuranosyl-1,2-dihydropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-59-8 | |

| Record name | Isocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imino-1-pentofuranosyl-1,2-dihydropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isocytidine: A Technical Guide to its Discovery, Synthesis, and Application in Expanding the Genetic Alphabet

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytidine, a structural isomer of the natural nucleoside cytidine, has emerged as a critical tool in the field of synthetic biology and nucleic acid chemistry. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailing its synthesis and physicochemical properties. We present a comprehensive summary of its quantitative data, including NMR and mass spectrometry, and provide detailed experimental protocols for its chemical synthesis and enzymatic incorporation into nucleic acids. Furthermore, this guide elucidates the primary application of this compound in the formation of an unnatural base pair with isoguanosine (B3425122), a cornerstone in the expansion of the genetic alphabet. While this compound's role in synthetic biology is well-established, its interaction with natural cellular signaling pathways remains an open area of investigation.

Discovery and Historical Context

The journey of this compound begins with its constituent base, isocytosine (B10225). The synthesis of isocytosine was first reported in 1940 by William T. Caldwell and Harry B. Kime.[1] Isocytosine, or 2-aminouracil, is a constitutional isomer of cytosine.[2] The nucleoside form, this compound, subsequently became a subject of interest for its potential to form non-canonical base pairs.

The primary impetus for the study of this compound arose from the ambitious goal of expanding the genetic alphabet beyond the natural A-T and G-C pairs. The concept of using an this compound-isoguanosine (isoC-isoG) pair was a significant step in this direction. Researchers, including Steven A. Benner, have extensively investigated the enzymatic recognition and incorporation of this unnatural base pair into DNA and RNA.[3] These pioneering studies demonstrated that polymerases could recognize and utilize the isoC-isoG pair, paving the way for the creation of semi-synthetic organisms with an expanded genetic code.[2]

However, the journey has not been without its challenges. The this compound-isoguanosine pair has faced hurdles, including the chemical instability of this compound derivatives under certain conditions and the potential for tautomerization of isoguanine, which can lead to mispairing.[4] Despite these obstacles, research into this compound and its analogs continues to be a vibrant area, with ongoing efforts to improve its stability and fidelity in replication and transcription.

Physicochemical Data

The unique structure of this compound confers upon it distinct physicochemical properties. A summary of the key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C9H12N3O5+ | |

| Monoisotopic Mass | 242.08 g/mol (for the free base) | [5] |

| Mass Spectrometry (m/z) | 242.08 [M-H]- | [5] |

| UV Absorption Maximum (λmax) | Varies with pH | [6] |

Note: Detailed NMR and UV-Vis data for the this compound nucleoside are not consistently reported across the literature. The provided mass spectrometry data is for the deprotonated molecule.

Experimental Protocols

Chemical Synthesis of Isocytosine

The foundational synthesis of isocytosine can be achieved through the condensation of guanidine (B92328) with malic acid.[2]

Materials:

-

Guanidine hydrochloride

-

Malic acid

-

Concentrated sulfuric acid

Protocol:

-

Malic acid is decarbonylated in concentrated sulfuric acid with the elimination of water to form 3-oxopropanoic acid in situ.

-

The in situ generated 3-oxopropanoic acid is then condensed with guanidine hydrochloride in the sulfuric acid solution.

-

The reaction proceeds with a double elimination of water to yield isocytosine.

-

The product can be purified through recrystallization.

General Protocol for Solid-Phase Oligonucleotide Synthesis Incorporating this compound

The incorporation of this compound into synthetic oligonucleotides follows the well-established phosphoramidite (B1245037) chemistry on a solid support.[7]

Materials:

-

This compound phosphoramidite

-

Standard DNA/RNA phosphoramidites (A, G, C, T/U)

-

Solid support (e.g., controlled pore glass)

-

Activator (e.g., 5-(ethylthio)-1H-tetrazole)

-

Oxidizing agent (e.g., iodine solution)

-

Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Protocol:

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking agent.

-

Coupling: The this compound phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing agent.

-

These four steps are repeated for each subsequent nucleotide to be added to the sequence.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using the cleavage and deprotection solution.

-

The final product is purified, typically by HPLC.

Enzymatic Incorporation of this compound Triphosphate (isoCTP)

The enzymatic incorporation of this compound into a growing nucleic acid chain is a key experiment to validate its function as part of an unnatural base pair.[3]

Materials:

-

DNA or RNA template containing isoguanosine (isoG)

-

Primer

-

DNA or RNA polymerase (e.g., Klenow fragment of DNA Polymerase I, T7 RNA Polymerase)

-

Deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs)

-

This compound triphosphate (isoCTP)

-

Reaction buffer

Protocol:

-

Anneal the primer to the template DNA/RNA containing the isoG base.

-

Set up the polymerase reaction mixture containing the template-primer duplex, polymerase, dNTPs/NTPs, and isoCTP in the appropriate reaction buffer.

-

Incubate the reaction at the optimal temperature for the chosen polymerase.

-

The polymerase will extend the primer, incorporating this compound opposite the isoguanosine in the template.

-

Analyze the reaction products using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the incorporation of this compound.

Visualizations

Logical Relationship of this compound

Caption: Logical relationship of this compound from its components to its application.

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

Caption: Workflow for incorporating this compound via solid-phase synthesis.

Biological Relevance and Applications

The primary significance of this compound lies in its role as a component of an unnatural base pair, most commonly with isoguanosine. This isoC-isoG pair has a hydrogen bonding pattern that is different from the natural Watson-Crick pairs, allowing it to function as a third, orthogonal base pair in DNA and RNA.

The ability to incorporate an unnatural base pair into nucleic acids has profound implications for synthetic biology and drug development:

-

Expanded Genetic Alphabet: The addition of a third base pair expands the informational capacity of DNA. This allows for the encoding of novel amino acids beyond the canonical 20, leading to the synthesis of proteins with new functions.

-

Novel Probes and Diagnostics: this compound can be modified with fluorescent tags or other labels. When incorporated into a nucleic acid probe, it can be used for highly specific detection of target sequences, as the unnatural base pair will only form with its specific partner.

-

Therapeutic Oligonucleotides: The unique properties of the isoC-isoG pair can be exploited to enhance the stability and binding affinity of antisense oligonucleotides and siRNAs, potentially leading to more potent and specific therapeutic agents.

Interaction with Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound or its derivatives are involved in or directly modulate any known cellular signaling pathways. Its primary role is as a synthetic building block for creating artificial genetic systems. The cellular machinery for signal transduction has evolved to recognize and respond to natural nucleosides and nucleotides. It is plausible that this compound, as a structural isomer of cytidine, might have some off-target interactions, but this has not been a focus of research to date. The investigation of potential interactions between unnatural nucleosides and cellular signaling networks represents a frontier in chemical biology.

Conclusion

This compound stands as a testament to the ingenuity of chemical biology, providing a key tool for the expansion of the genetic alphabet. From its conceptual origins rooted in the desire to rewrite the code of life, this compound has been synthesized, characterized, and successfully incorporated into nucleic acids. While challenges related to its stability and pairing fidelity remain areas of active research, the potential applications in synthetic biology, diagnostics, and therapeutics are vast. The detailed protocols and data presented in this guide offer a valuable resource for researchers seeking to harness the power of this unnatural nucleoside. Future investigations may yet uncover unforeseen biological activities, including potential interactions with cellular signaling, further broadening the impact of this compound on science and medicine.

References

- 1. cds.ismrm.org [cds.ismrm.org]

- 2. Isocytosine - Wikipedia [en.wikipedia.org]

- 3. Enzymatic recognition of the base pair between this compound and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical stability of 2'-deoxy-5-methylthis compound during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. massbank.eu [massbank.eu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

An In-Depth Technical Guide to the Chemical Properties of Isocytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocytidine is a synthetic pyrimidine (B1678525) nucleoside, an isomer of cytidine, where the amino and carbonyl groups on the nucleobase are interchanged. This structural alteration confers unique chemical and biological properties, making it a molecule of significant interest in the fields of chemical biology, drug development, and synthetic biology. This compound and its derivatives are explored for their potential as anticancer and antiviral agents, primarily through their ability to interfere with nucleic acid metabolism. This guide provides a comprehensive overview of the core chemical properties of this compound, detailing its structure, stability, and reactivity, supported by experimental data and methodologies.

Core Chemical Properties

This compound's chemical identity is defined by its molecular structure, which dictates its physical and chemical behaviors.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃O₅ | [1] |

| Molecular Weight | 243.22 g/mol | [1] |

| CAS Number | 489-59-8 | [1] |

| IUPAC Name | 2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one | |

| Canonical SMILES | C1=CN(C(=NC1=O)N)[C@H]2--INVALID-LINK--CO)O">C@@HO |

Tautomerism

The isocytosine (B10225) base of this compound exists in tautomeric forms. In the solid state, isocytosine has been observed to exist as two tautomers in a 1:1 ratio. In solution, the tautomeric equilibrium is influenced by the solvent environment. This property is crucial for its base-pairing capabilities and interactions with enzymes.

Solubility

The solubility of this compound is a critical parameter for its formulation and delivery in therapeutic applications. While specific quantitative data for this compound is limited, information on the related compound isocytosine provides valuable insights.

Table 2: Solubility of Isocytosine

| Solvent | Solubility | Conditions | Source |

| Acetic Acid | 50 mg/mL | Heating may be required | [2] |

| DMSO | 31.82 mg/mL | Ultrasonic and warming to 60°C may be required | [3] |

It is important to note that the ribose moiety in this compound is expected to increase its aqueous solubility compared to the isocytosine base alone.

Acid-Base Properties (pKa)

Chemical Stability and Reactivity

The stability of this compound is a crucial factor for its synthesis, storage, and in vivo efficacy. Studies on this compound derivatives have shed light on its potential degradation pathways.

Hydrolytic Stability

This compound derivatives can undergo hydrolytic deamination, a reaction where the amino group is replaced by a hydroxyl group. This process is influenced by pH and temperature. The rate of degradation can be studied by monitoring the disappearance of the parent compound and the appearance of degradation products over time using techniques like HPLC.

Depyrimidination

Cleavage of the N-glycosidic bond, known as depyrimidination, is another potential degradation pathway for nucleosides. However, studies on 2'-deoxy-5-methylthis compound suggest that depyrimidination occurs to a lesser extent compared to deamination under alkaline conditions.

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key analytical techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its structure.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

The spectral width should encompass the expected range for carbon chemical shifts (e.g., 0-180 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra using the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

-

Integrate the proton signals and analyze the chemical shifts and coupling constants to assign the structure.

-

Single-Crystal X-ray Diffraction

This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid.

Objective: To determine the crystal structure of this compound.

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is a critical and often challenging step that may involve techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

-

Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Data Processing:

-

Integrate the diffraction spots to obtain their intensities.

-

Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Determine the unit cell parameters and space group of the crystal.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental diffraction data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles. The final structure is typically presented as a Crystallographic Information File (CIF).

-

Biological Interactions and Signaling Pathways

This compound's biological activity is primarily attributed to its role as a nucleoside analog, which can interfere with DNA and RNA synthesis and function. While direct involvement in specific signaling cascades is not well-documented, its effects on cellular processes like apoptosis and the DNA damage response are of significant interest.

Apoptosis

This compound and its derivatives have been shown to induce apoptosis in cancer cells. This process is a complex signaling cascade that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The incorporation of this compound into DNA can lead to DNA damage, which is a trigger for the intrinsic apoptotic pathway.

Caption: this compound-induced apoptosis via the DNA damage pathway.

DNA Damage Response (DDR)

The incorporation of this compound into the genome can trigger the DNA Damage Response (DDR) pathway. This is a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair. Key kinases such as ATM and ATR are activated in response to DNA damage and initiate a cascade of phosphorylation events.

Caption: this compound's role in activating the DNA Damage Response pathway.

Conclusion

This compound presents a fascinating case study in the field of nucleoside chemistry. Its unique isomeric structure imparts distinct chemical properties that are of great interest for therapeutic applications. A thorough understanding of its solubility, stability, and reactivity is paramount for its successful development as a drug candidate. Furthermore, elucidating its interactions with cellular machinery, particularly its ability to induce apoptosis and activate the DNA damage response, provides a foundation for designing novel anticancer and antiviral strategies. Further research is warranted to fully characterize its pKa, obtain detailed quantitative solubility data, and map its interactions within cellular signaling networks. This in-depth knowledge will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Core Structural Differences Between Isocytidine and Cytosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural distinctions between isocytidine and its isomer, cytosine. A thorough understanding of these differences is critical for researchers engaged in the design of novel nucleic acid-based therapeutics, the study of prebiotic chemistry, and the exploration of expanded genetic alphabets. This document outlines the core structural data, experimental methodologies for their determination, and the functional implications of their isomeric relationship.

Core Structural Differences: A Tale of Tautomers

Cytosine, a fundamental component of DNA and RNA, is a pyrimidine (B1678525) derivative characterized by an amine group at position 4 and a carbonyl group at position 2 of the heterocyclic ring.[1] Isocytosine (B10225), also a pyrimidine base, is the structural isomer of cytosine where these functional groups are transposed; it possesses an amine group at position 2 and a carbonyl group at position 4.[2] This seemingly subtle isomeric difference leads to distinct physicochemical properties and biological activities.

The nucleoside of cytosine is cytidine, and the nucleoside of isocytosine is this compound, where the respective base is attached to a ribose sugar.

Visualization of the Isomeric Relationship

The fundamental difference lies in the positions of the exocyclic amine and carbonyl groups on the pyrimidine ring.

Caption: Isomeric relationship between Cytosine and Isocytosine.

Quantitative Structural Data

The precise bond lengths and angles within cytosine and isocytosine have been determined through X-ray crystallography. These quantitative data underscore the structural nuances that arise from the different placement of functional groups.

Table 1: Comparison of Bond Lengths (in Ångströms, Å)

| Bond | Cytosine (Barker & Marsh, 1964)[1] | Isocytosine (Sharma & McConnell, 1965)[3] |

| N(1)-C(2) | 1.371 | 1.361 |

| C(2)-N(3) | 1.370 | 1.325 |

| N(3)-C(4) | 1.325 | 1.385 |

| C(4)-C(5) | 1.428 | 1.442 |

| C(5)-C(6) | 1.346 | 1.341 |

| C(6)-N(1) | 1.361 | 1.375 |

| C(2)-O(7) | 1.250 | - |

| C(4)-N(8) | 1.331 | - |

| C(2)-N(7) | - | 1.332 |

| C(4)-O(8) | - | 1.238 |

Table 2: Comparison of Bond Angles (in Degrees, °)

| Angle | Cytosine (Barker & Marsh, 1964)[1] | Isocytosine (Sharma & McConnell, 1965)[3] |

| C(6)-N(1)-C(2) | 120.3 | 121.2 |

| N(1)-C(2)-N(3) | 119.1 | 119.5 |

| C(2)-N(3)-C(4) | 120.5 | 121.7 |

| N(3)-C(4)-C(5) | 121.9 | 115.3 |

| C(4)-C(5)-C(6) | 117.2 | 119.7 |

| C(5)-C(6)-N(1) | 121.0 | 122.6 |

| N(1)-C(2)-O(7) | 120.7 | - |

| N(3)-C(2)-O(7) | 120.2 | - |

| N(3)-C(4)-N(8) | 118.0 | - |

| C(5)-C(4)-N(8) | 120.1 | - |

| N(1)-C(2)-N(7) | - | 118.8 |

| N(3)-C(2)-N(7) | - | 121.7 |

| N(3)-C(4)-O(8) | - | 119.0 |

| C(5)-C(4)-O(8) | - | 125.7 |

Experimental Protocols for Structural Determination

The structural data presented above were primarily obtained through single-crystal X-ray diffraction. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for elucidating the structure of these molecules in solution.

Single-Crystal X-ray Diffraction of Isocytosine

This protocol is based on the methodology described by Sharma and McConnell in their 1965 publication on the crystal structure of isocytosine.[3]

-

Crystal Preparation: Crystalline isocytosine is obtained commercially. Suitable single crystals are selected for diffraction analysis.

-

Data Collection: Three-dimensional intensity data are collected using copper X-radiation (Cu Kα). Oscillation and Weissenberg photographs are taken about the crystallographic axes to determine the space group and unit-cell dimensions.

-

Structure Solution and Refinement: The structure is solved and refined using the full-matrix least-squares method. This involves refining the positional parameters of all atoms, including hydrogen atoms, and the anisotropic temperature factors for non-hydrogen atoms. The final R index, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, is calculated. For isocytosine, a final R index of 0.061 was achieved for 1826 observed reflections.[3]

Single-Crystal X-ray Diffraction of Cytosine

This protocol is based on the work of Barker and Marsh in their 1964 paper on the crystal structure of cytosine.[1]

-

Crystal Preparation: Anhydrous crystals of cytosine are prepared.

-

Data Collection: Complete three-dimensional diffraction data are collected using copper X-radiation.

-

Structure Solution and Refinement: The crystal structure is determined and refined by the method of least squares. Positional parameters for all atoms and individual anisotropic temperature factors for the non-hydrogen atoms are refined. For cytosine, a final R index of 0.061 was obtained for 608 observed reflections.[1]

NMR Spectroscopy for Structural Analysis in Solution

NMR spectroscopy is employed to study the structure and dynamics of nucleosides like this compound in solution.

-

Sample Preparation: The nucleoside is dissolved in a suitable deuterated solvent.

-

Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. These can include ¹H, ¹³C, and ¹⁵N NMR experiments.

-

Spectral Analysis: The chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) are analyzed to determine the conformation of the ribose sugar, the orientation of the base relative to the sugar (the glycosidic bond angle), and intermolecular interactions such as hydrogen bonding.

Functional Implications and In Vitro Applications

The structural isomerism of this compound has significant implications for its base-pairing properties, making it a valuable tool in synthetic biology and drug development.

This compound and Isoguanosine (B3425122): An Alternative Base Pair

This compound does not form a stable base pair with guanine, the natural partner of cytidine. Instead, it forms a stable, Watson-Crick-like base pair with isoguanosine, the isomer of guanosine. This this compound-isoguanosine (isoC-isoG) pair also features three hydrogen bonds.

Caption: Enzymatic incorporation of isoguanosine opposite this compound.

This orthogonal base pair has been explored for the expansion of the genetic alphabet. Studies have shown that various DNA and RNA polymerases can recognize the isoC-isoG pair and faithfully incorporate the corresponding nucleotide during replication and transcription.[4]

Synthesis of Isocytosine

Isocytosine can be synthesized through the condensation of guanidine (B92328) with malic acid.[2] A common laboratory-scale synthesis involves the reaction of guanidine hydrochloride with malic acid in the presence of a dehydrating agent like sulfuric acid.[2][5]

Conclusion

The structural disparity between cytosine and isocytosine, rooted in the isomeric placement of their amine and carbonyl groups, leads to profound differences in their chemical and biological properties. While cytosine is a cornerstone of natural genetic information storage, the unique base-pairing capabilities of isocytosine with isoguanine (B23775) have established it as a valuable molecule in the field of synthetic biology. The detailed structural and experimental data provided in this guide offer a foundational resource for researchers aiming to leverage these differences in the development of novel diagnostics, therapeutics, and research tools.

References

An In-depth Technical Guide to the Synthesis of Isocytidine from Precursor Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytidine, a structural isomer of cytidine (B196190), is a pyrimidine (B1678525) nucleoside of significant interest in the fields of synthetic biology and drug development. Its ability to form a stable, alternative base pair with isoguanosine (B3425122) has opened new avenues for the expansion of the genetic alphabet and the creation of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical synthesis of this compound from fundamental precursor molecules. It details the preparation of the isocytosine (B10225) base, the synthesis of a key ribose donor, and the crucial glycosylation reaction to form the final nucleoside. This document includes detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to facilitate a thorough understanding of the synthetic process.

Introduction

The synthesis of this compound is a multi-step process that begins with the construction of the isocytosine heterocyclic base. This is followed by the preparation of a suitably protected ribose derivative, which then acts as a glycosyl donor. The core of the synthesis is the coupling of the isocytosine base with the protected ribose, a reaction typically achieved through the Vorbrüggen glycosylation method. The final step involves the removal of protecting groups to yield the this compound nucleoside. This guide will elaborate on each of these key stages.

Synthesis of Precursor Molecules

Synthesis of Isocytosine

The pyrimidine base, isocytosine (2-aminouracil), is a key precursor for the synthesis of this compound. It can be synthesized from readily available starting materials such as guanidine (B92328) and malic acid.[1] Another reported method involves the condensation of guanidine hydrochloride with 3-oxopropanoic acid.[1]

Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

A common and crucial precursor for the glycosylation step is a protected ribose derivative that is electrophilic at the anomeric carbon. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a widely used ribose donor for nucleoside synthesis.[2][3][4] Its synthesis begins with D-ribose and involves a series of protection reactions to yield the final, stable crystalline product. The benzoyl protecting groups enhance the stability and solubility of the sugar in organic solvents and play a role in directing the stereochemistry of the glycosylation reaction.

Core Synthesis of this compound: The Vorbrüggen Glycosylation

The most prevalent and efficient method for the synthesis of pyrimidine nucleosides, including this compound, is the silyl-Hilbert-Johnson, or Vorbrüggen, reaction.[2][3] This reaction involves the coupling of a silylated heterocyclic base with a protected sugar acetate (B1210297) in the presence of a Lewis acid catalyst.[2][3]

The overall workflow for the synthesis of this compound can be visualized as follows:

References

The Biological Significance of Isocytidine: A Technical Guide for Researchers and Drug Development Professionals

December 18, 2025

Abstract

Isocytidine, a structural isomer of the natural nucleoside cytidine (B196190), holds significant biological relevance not as a component of natural nucleic acids, but as a powerful tool in synthetic biology, diagnostics, and therapeutics.[1][2] Its unique base-pairing properties with isoguanine (B23775), forming a stable, non-canonical Watson-Crick-like interaction, have enabled the expansion of the genetic alphabet, paving the way for novel research and biomedical applications.[1][3] This technical guide provides an in-depth overview of the biological significance of this compound, focusing on its applications in oligonucleotide synthesis, its recognition by polymerases, and its emerging role in the development of anticancer and antiviral agents. Detailed methodologies for key experiments, quantitative data from published studies, and visualizations of relevant pathways and workflows are presented to support researchers and drug development professionals in this field.

Introduction: this compound and the Expanded Genetic Alphabet

This compound (iC) is a pyrimidine (B1678525) nucleoside analog that is isomeric to cytidine.[2] In contrast to the standard G-C and A-T base pairs that form the basis of natural genetic information storage, this compound forms a highly specific base pair with isoguanine (iG) through three hydrogen bonds.[3] This orthogonality to the natural base pairs makes the iC-iG pair a cornerstone of synthetic genetics, allowing for the creation of "hachimoji" DNA and RNA with an expanded eight-letter genetic alphabet.[2] The primary biological significance of this compound, therefore, lies in its artificial applications, which are explored in this guide.

Physicochemical Properties and Stability

A critical consideration for the application of this compound in synthetic oligonucleotides is its chemical stability during synthesis and deprotection. Early studies highlighted the susceptibility of some this compound derivatives to degradation under standard solid-phase synthesis conditions.[4] Specifically, a notable degree of hydrolytic deamination of 2'-deoxy-5-methylthis compound (at a rate of approximately 0.5%) has been observed under routine synthesis and deprotection protocols.[4] However, concerns about significant depyrimidination (cleavage of the glycosylic bond) during alkaline deprotection appear to be less pronounced than initially suggested.[4] To enhance stability, aza-derivatives such as 6-aza-2'-deoxythis compound have been developed, which exhibit increased stability of the glycosylic bond under acidic conditions and enhanced resistance to 3'-exonucleases.[5]

Data Presentation: Stability and Cytotoxicity of this compound Analogs

The following tables summarize key quantitative data related to the stability and biological activity of this compound and its derivatives.

Table 1: Stability of this compound-Containing Duplexes

| Modified Nucleoside | Duplex Type | Tm (°C) vs. Control | Reference |

| 6-aza-2'-deoxythis compound | Antiparallel | Lower | [5] |

| 6-aza-2'-deoxythis compound | Parallel | Lower | [5] |

| Acyclic phosphonate-linked cytidine (ZNA-C) | i-Motif | Decreased | [6] |

Table 2: Cytotoxicity of this compound Analogs (IC50 Values)

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 5 (unspecified this compound derivative) | A549 (Lung Carcinoma) | 10.67 ± 1.53 | [7] |

| Compound 5 (unspecified this compound derivative) | C6 (Glioma) | 4.33 ± 1.04 | [7] |

| Compound 2 (unspecified this compound derivative) | A549 (Lung Carcinoma) | 24.0 ± 3.46 | [7] |

| Compound 2 (unspecified this compound derivative) | C6 (Glioma) | 23.33 ± 2.08 | [7] |

| Compound 10 (unspecified this compound derivative) | A549 (Lung Carcinoma) | 29.67 ± 5.51 | [7] |

| Compound 10 (unspecified this compound derivative) | C6 (Glioma) | 12.33 ± 4.93 | [7] |

Note: The specific structures of the compounds in Table 2 were not detailed in the referenced abstract.

Enzymatic Recognition and Incorporation of this compound

The utility of the iC-iG base pair in biological systems hinges on its recognition and processing by polymerases. Studies have shown that several polymerases can catalyze the template-directed incorporation of isoguanosine (B3425122) triphosphate (iGTP) opposite an this compound residue in a template strand, and vice versa.[1][8]

Table 3: Polymerase Recognition of the iC-iG Base Pair

| Polymerase | Incorporates iG opposite iC | Reference |

| T7 RNA Polymerase | Yes | [1][8] |

| AMV Reverse Transcriptase | Yes | [1][8] |

| Klenow Fragment of DNA Polymerase I | Yes | [1][8] |

| T4 DNA Polymerase | No | [1][8] |

This selective enzymatic recognition is fundamental for the replication and transcription of nucleic acids containing this unnatural base pair.

Therapeutic Potential of this compound Analogs

The structural similarity of this compound to natural nucleosides has prompted investigations into its potential as an anticancer and antiviral agent.[9][10][11] The general mechanism of action for nucleoside analog drugs involves cellular uptake, enzymatic phosphorylation to the active triphosphate form, and subsequent incorporation into nascent DNA or RNA chains, leading to chain termination or dysfunction.[9][10][11]

Cellular Uptake and Metabolism

Nucleoside analogs, being hydrophilic, primarily enter cells via specialized nucleoside transporters, which include equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[10][12][13] Once inside the cell, this compound analogs are substrates for nucleoside kinases, which catalyze the initial phosphorylation step.[14][15][16] This is often the rate-limiting step in their activation.[17] Subsequent phosphorylations by nucleoside monophosphate and diphosphate (B83284) kinases yield the active triphosphate analog.[15]

Mechanism of Anticancer Activity

The triphosphate form of this compound analogs can act as a competitive inhibitor of DNA and/or RNA polymerases.[18][19] Incorporation of the analog into a growing nucleic acid chain can lead to chain termination, stalling of replication forks, and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[9][18]

Experimental Protocols

Solid-Phase Synthesis of this compound-Containing Oligonucleotides

The synthesis of oligonucleotides containing this compound is achieved through standard automated phosphoramidite (B1245037) chemistry on a solid support.[20][21][]

Protocol Outline:

-

Deprotection (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).

-

Coupling: The this compound phosphoramidite, activated by a catalyst (e.g., tetrazole), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water).

-

Iteration: The cycle is repeated until the desired sequence is synthesized.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using a strong base (e.g., ammonium (B1175870) hydroxide).

For a detailed, generalized protocol, refer to established methods for oligonucleotide synthesis.

Enzymatic Incorporation of this compound Triphosphate

This protocol outlines a general method for assessing the incorporation of this compound triphosphate (iCTP) by a DNA polymerase.

Materials:

-

DNA polymerase (e.g., Klenow fragment)

-

Reaction buffer specific to the polymerase

-

DNA template containing isoguanine

-

Primer complementary to the 3' end of the template

-

dATP, dCTP, dGTP, dTTP

-

This compound triphosphate (iCTP), potentially labeled (e.g., with 32P)

-

Denaturing polyacrylamide gel

-

Urea

-

Loading buffer

-

Phosphorimager or autoradiography film

Protocol:

-

Annealing: Anneal the primer to the DNA template by heating to 95°C and slowly cooling to room temperature.

-

Reaction Setup: In a microcentrifuge tube, combine the annealed template-primer, DNA polymerase, reaction buffer, and the desired combination of dNTPs and iCTP.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase for a specified time.

-

Quenching: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).

-

Gel Electrophoresis: Denature the samples by heating and load them onto a denaturing polyacrylamide gel containing urea.

-

Visualization: After electrophoresis, visualize the radiolabeled DNA products using a phosphorimager or by exposing the gel to autoradiography film. The presence of a full-length product indicates successful incorporation of iCTP.

This is a generalized protocol; specific concentrations and conditions should be optimized for the particular polymerase and template-primer system.[23][24]

Detection of this compound in Nucleic Acids

The presence of this compound in a nucleic acid sequence can be confirmed by various methods.

Methods:

-

UV Spectrophotometry: While not specific, the overall absorbance spectrum of a nucleic acid sample can be indicative of its composition.[25][26]

-

Mass Spectrometry: This technique can precisely determine the mass of an oligonucleotide, which will differ if it contains this compound instead of a canonical nucleoside.

-

Sequencing: Modified Sanger or pyrosequencing methods can be adapted to identify the position of non-natural bases like this compound within a sequence.[27][28]

Visualizations: Workflows and Pathways

Solid-Phase Oligonucleotide Synthesis Cycle

Caption: Workflow for solid-phase synthesis of this compound-containing oligonucleotides.

General Mechanism of Action for this compound-Based Anticancer Drugs

Caption: Activation and mechanism of action of this compound analog anticancer drugs.

Conceptual Workflow for SELEX with this compound

Caption: SELEX workflow for developing this compound-containing aptamers.

Conclusion

While not a component of natural biological systems, this compound has emerged as a molecule of profound biological significance in the realms of synthetic biology and medicine. Its ability to form a stable, orthogonal base pair with isoguanine has expanded the toolkit of molecular biologists, enabling the creation of novel genetic systems. Furthermore, the development of this compound analogs as therapeutic agents highlights its potential to address critical unmet needs in oncology and virology. As our understanding of the enzymatic processing and cellular metabolism of this compound and its derivatives deepens, so too will the sophistication and efficacy of its applications. This guide serves as a foundational resource for researchers and developers seeking to harness the unique properties of this compound in their work.

References

- 1. Enzymatic recognition of the base pair between this compound and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isocytosine - Wikipedia [en.wikipedia.org]

- 3. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical stability of 2'-deoxy-5-methylthis compound during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-aza-2'-deoxythis compound: synthesis, properties of oligonucleotides, and base-pair stability adjustment of DNA with parallel strand orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tuning i-motif folding and stability with acyclic phosphonate-linked (ZNA) cytidine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Enzymatic recognition of the base pair between this compound and isoguanosine. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pure.mpg.de [pure.mpg.de]

- 18. arborpharmchem.com [arborpharmchem.com]

- 19. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]

- 20. mt.com [mt.com]

- 21. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 23. biochem.du.ac.in [biochem.du.ac.in]

- 24. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. conductscience.com [conductscience.com]

- 26. Nucleic Acid Sample Preparation Methodology [sigmaaldrich.com]

- 27. [PDF] Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases | Semantic Scholar [semanticscholar.org]

- 28. researchgate.net [researchgate.net]

Isocytidine: A Technical Deep-Dive into its Mechanisms of Action in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocytidine, a synthetic pyrimidine (B1678525) nucleoside analog, has garnered interest within the scientific community for its potential as an antineoplastic agent. As an isomer of cytidine, its unique structural properties allow for its metabolic processing and incorporation into cellular nucleic acids, leading to the disruption of essential cellular processes. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of this compound, focusing on its cellular uptake, metabolic activation, impact on DNA and RNA synthesis, and the induction of apoptotic signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental methodologies and visual representations of the key cellular events influenced by this compound.

Cellular Uptake and Metabolic Activation

The journey of this compound from the extracellular environment to its active form within the cell is a critical determinant of its biological activity. Based on studies of this compound and other nucleoside analogs, a multi-step process involving cellular transport and enzymatic phosphorylation is understood to be essential.

Nucleoside Transport

This compound, being a nucleoside, is expected to enter the cell via specialized membrane proteins known as nucleoside transporters. The two major families of human nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). While direct studies on this compound are limited, research on the closely related pseudothis compound (B1195454) (ψlCyd) has shown that its incorporation into cells is competitively inhibited by cytidine, strongly suggesting that it utilizes the same transport mechanisms as natural pyrimidine nucleosides[1].

Metabolic Phosphorylation to this compound Triphosphate

Once inside the cell, this compound must be converted into its active triphosphate form to exert its primary biological effects. This phosphorylation cascade is catalyzed by a series of cellular kinases. The initial and often rate-limiting step is the conversion of this compound to this compound monophosphate, a reaction likely catalyzed by deoxycytidine kinase (dCK), an enzyme known to phosphorylate a broad range of deoxynucleosides and their analogs. Subsequent phosphorylations to the diphosphate (B83284) and triphosphate forms are carried out by other cellular nucleoside and nucleotide kinases. The resulting this compound triphosphate (iso-dCTP or iso-CTP) is the active metabolite that can be recognized by cellular polymerases. The phosphorylation of pseudothis compound has been shown to be crucial for its therapeutic activity[1].

The following diagram illustrates the proposed pathway for the cellular uptake and activation of this compound.

References

Isocytidine: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocytidine, a structural isomer of cytidine (B196190), is a nucleoside analog that has garnered interest within the scientific community for its potential therapeutic applications, primarily in the realms of oncology and virology. As a class, nucleoside analogs are well-established as potent therapeutic agents due to their ability to interfere with nucleic acid synthesis and other vital cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, available preclinical data, and future research directions. While direct therapeutic data on this compound remains limited, this document extrapolates from studies on its derivatives and related nucleoside analogs to build a framework for its potential applications.

Introduction to this compound

This compound, also known as 2-amino-1-β-D-ribofuranosyl-4(1H)-pyrimidinone, is a pyrimidine (B1678525) nucleoside analog.[1] Unlike its canonical counterpart, cytidine, this compound features a different arrangement of functional groups on its pyrimidine ring. This structural alteration is the basis for its unique biochemical properties and potential as a therapeutic agent. While extensively used in the field of synthetic biology for the creation of unnatural base pairs in nucleic acids, its therapeutic potential is an emerging area of investigation.[1]

Potential Therapeutic Applications

The primary therapeutic avenues for this compound and its derivatives are in cancer and viral infections, mirroring the applications of many other nucleoside analogs.

Anticancer Activity

The rationale for investigating this compound as an anticancer agent stems from the established mechanisms of other nucleoside analogs, which include the inhibition of DNA and RNA synthesis and the induction of apoptosis.[2] Preclinical studies on derivatives of the corresponding base, isocytosine (B10225), have provided initial evidence of antiproliferative effects.

A study on 5,6-disubstituted isocytosine derivatives demonstrated in vitro cytotoxic activity against the MCF-7 human breast cancer cell line.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 5,6-disubstituted isocytosine derivatives | MCF-7 | 12.45 - 15.79 | [3] |

Table 1: In Vitro Cytotoxicity of Isocytosine Derivatives

It is important to note that these data are for derivatives of the base isocytosine, and further studies are required to determine the specific anticancer activity of the nucleoside this compound.

Antiviral Activity

Mechanism of Action

The proposed mechanisms of action for this compound are based on the well-understood pathways of other nucleoside analogs.

Inhibition of Nucleic Acid Synthesis

Upon cellular uptake, this compound is expected to be phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog can then compete with the natural nucleoside triphosphates (e.g., CTP) for incorporation into newly synthesizing DNA or RNA strands by cellular or viral polymerases. The incorporation of this compound triphosphate could lead to chain termination, thereby halting replication and transcription.

Induction of Apoptosis

By interfering with essential cellular processes like DNA replication, nucleoside analogs can trigger cellular stress responses that lead to programmed cell death, or apoptosis. This is a common mechanism by which many anticancer chemotherapeutics exert their effects.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental approaches, the following diagrams are provided.

Caption: Proposed metabolic activation and mechanism of action of this compound.

References

The Role of Isocytidine in the Formation of Unnatural Base Pairs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The expansion of the genetic alphabet beyond the canonical A, T, G, and C nucleotides holds immense promise for advancements in synthetic biology, diagnostics, and therapeutics. The introduction of unnatural base pairs (UBPs) into DNA and RNA allows for the site-specific incorporation of novel functionalities, paving the way for the development of enhanced biotherapeutics, sophisticated diagnostic tools, and novel biocatalysts. At the forefront of this research is the isocytidine:isoguanine (B23775) (isoC:isoG) pair, a hydrogen-bonded UBP that has been a cornerstone in the field of genetic alphabet expansion. This technical guide provides an in-depth exploration of the role of this compound in UBP formation, detailing its properties, enzymatic recognition, and applications, while also providing practical experimental protocols and quantitative data for researchers in the field.

Core Concepts: The this compound:Isoguanine Unnatural Base Pair

This compound (isoC) is a structural isomer of cytidine, and it forms a specific base pair with isoguanine (isoG) through a hydrogen bonding pattern that is distinct from the canonical Watson-Crick pairs.[1] This orthogonality is a critical feature, as it minimizes interference with the natural base pairing during DNA replication and transcription.[2] The isoC:isoG pair is joined by three hydrogen bonds, similar to the G:C pair, contributing to its thermal stability within a DNA duplex.[3]

However, the implementation of the isoC:isoG pair is not without its challenges. This compound itself can be chemically unstable under certain conditions, and isoguanine can exist in a tautomeric form that leads to mispairing with thymine.[4] These factors can impact the fidelity and efficiency of replication of DNA containing this UBP.

Quantitative Data on this compound:Isoguanine Base Pair Function

The successful incorporation and replication of an unnatural base pair are paramount for its practical application. The following tables summarize key quantitative data regarding the fidelity, enzymatic incorporation, and thermal stability of the isoC:isoG pair.

| Parameter | Value | DNA Polymerase | Notes |

| Replication Fidelity (per PCR cycle) | ~93% | Various | Baseline fidelity of the isoC:isoG pair.[5] |

| ~98% | Various | Fidelity can be improved under optimized conditions.[5] | |

| Misincorporation Rate | High with Thymine | Klenow Fragment | Due to the tautomerization of isoguanine.[4] |

Table 1: Replication Fidelity of the this compound:Isoguanine Unnatural Base Pair. This table summarizes the reported fidelity of the isoC:isoG pair during PCR amplification. While early studies showed lower fidelity, optimization of reaction conditions has led to significant improvements.

| Nucleotide | DNA Polymerase | Apparent Km (µM) | Apparent Vmax (relative) |

| 5-Aza-2'-deoxycytidine-5'-triphosphate (analog) | DNA Polymerase α | 3.0 | Slightly lower than dCTP |

| dCTP (natural) | DNA Polymerase α | 2.0 | 1.0 |

Table 2: Kinetic Parameters for the Incorporation of an this compound Analog. This table presents the apparent Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the incorporation of an this compound analog by a mammalian DNA polymerase, providing insight into the enzymatic recognition of this unnatural nucleotide.[6]

| Duplex Type | Tm (°C) | Conditions |

| Duplex with G-C pair | - | - |

| Duplex with isoG-isoC pair | Increased stability | Varies by sequence context |

Table 3: Thermal Stability of DNA Duplexes Containing the this compound:Isoguanine Pair. This table provides a qualitative comparison of the melting temperature (Tm) of DNA duplexes. The isoC:isoG pair generally contributes to an increase in the thermal stability of DNA duplexes compared to canonical base pairs.[3][7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of the this compound:isoguanine unnatural base pair.

Protocol 1: Solid-Phase Synthesis of this compound-Containing Oligonucleotides

This protocol outlines the steps for synthesizing oligonucleotides containing this compound using phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.

Materials:

-

This compound phosphoramidite

-

Standard DNA phosphoramidites (A, G, C, T)

-

Controlled pore glass (CPG) solid support

-

Activator solution (e.g., 5-ethylthiotetrazole)

-

Oxidizing solution (e.g., iodine/water/pyridine)

-

Capping solution (e.g., acetic anhydride/N-methylimidazole)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Setup: Prepare the DNA synthesizer with the required reagents and phosphoramidites, including the this compound phosphoramidite, dissolved in anhydrous acetonitrile.[8]

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.[9]

-

Coupling: Activation of the incoming phosphoramidite (including this compound phosphoramidite) with the activator and its subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.[8]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[9]

-

Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.[8]

-

-

Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubation with the cleavage and deprotection solution.[10]

-

Purification: Purify the full-length oligonucleotide from shorter failure sequences using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 2: PCR Amplification of DNA Containing the this compound:Isoguanine Pair

This protocol provides a general framework for performing PCR with a template containing the isoC:isoG unnatural base pair. Optimization of specific parameters will be necessary.

Materials:

-

DNA template containing the isoC:isoG pair

-

Forward and reverse primers

-

DNA polymerase (a high-fidelity proofreading polymerase is recommended)[4]

-

dNTP mix (dATP, dGTP, dCTP, dTTP)

-

d-isoCTP and d-isoGTP

-

PCR buffer

-

PCR-grade water

Procedure:

-

Reaction Setup: On ice, prepare the PCR reaction mixture in a thin-walled PCR tube. A typical 50 µL reaction includes:

-

10 µL 5x PCR buffer

-

1 µL 10 mM dNTP mix

-

1 µL 10 mM d-isoCTP

-

1 µL 10 mM d-isoGTP

-

1 µL 10 µM forward primer

-

1 µL 10 µM reverse primer

-

X µL DNA template (1-100 ng)

-

0.5 µL DNA polymerase (2.5-5 units/µL)

-

PCR-grade water to 50 µL

-

-

Thermocycling: Place the PCR tube in a thermocycler and perform the following cycles:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

Cycling (30-35 cycles):

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).

-

Extension: 72°C for 1 minute per kb of amplicon length.

-

-

Final Extension: 72°C for 5-10 minutes.

-

Hold: 4°C.

-

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to verify the size of the amplicon.[11]

Troubleshooting:

-

Low or No Product: Optimize annealing temperature, increase extension time, or try a different DNA polymerase.[12]

-

Non-specific Products: Increase annealing temperature or optimize primer design.[13]

-

High Mutation Rate: Use a high-fidelity polymerase with proofreading activity and consider using modified isoguanine analogs to reduce tautomerization.[4]

Protocol 3: Sanger Sequencing of DNA Containing this compound

This protocol describes a modified Sanger sequencing method for determining the nucleotide sequence of a DNA template containing this compound.

Materials:

-

Purified PCR product or plasmid DNA containing this compound

-

Sequencing primer

-

BigDye™ Terminator v3.1 Cycle Sequencing Kit (or similar)

-

d-isoCTP and d-isoGTP (if both are present in the template)

-

Sequencing buffer

-

Capillary electrophoresis instrument

Procedure:

-

Cycle Sequencing Reaction Setup: In a PCR tube, combine the following:

-

8 µL BigDye™ Terminator Ready Reaction Mix

-

X µL Template DNA (20-80 ng)

-

X µL Sequencing Primer (3.2 pmol)

-

(Optional) 1 µL of 1 mM d-isoCTP and/or d-isoGTP

-

Deionized water to a final volume of 20 µL

-

-

Cycle Sequencing: Perform the cycle sequencing reaction in a thermocycler:

-

Initial Denaturation: 96°C for 1 minute.

-

Cycling (25-30 cycles):

-

Denaturation: 96°C for 10 seconds.

-

Annealing: 50°C for 5 seconds.

-

Extension: 60°C for 4 minutes.

-

-

Hold: 4°C.

-

-

Purification: Purify the sequencing products to remove unincorporated dye terminators using a suitable method (e.g., ethanol/EDTA precipitation or column purification).

-

Capillary Electrophoresis: Resuspend the purified products in Hi-Di™ Formamide and run on an automated capillary electrophoresis sequencer.

-

Data Analysis: Analyze the resulting electropherogram to determine the DNA sequence. The position of the this compound base will be identified based on the specific dye-labeled dideoxynucleotide that terminates the chain opposite its pairing partner (isoguanine).[14]

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and logical relationships in the study of this compound and unnatural base pairs.

References

- 1. Structural and kinetic analysis of nucleoside triphosphate incorporation opposite an abasic site by human translesion DNA polymerase η - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability and structure of RNA duplexes containing isoguanosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. data.biotage.co.jp [data.biotage.co.jp]

- 10. atdbio.com [atdbio.com]

- 11. biocompare.com [biocompare.com]

- 12. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 13. PCR Troubleshooting [caister.com]

- 14. benchchem.com [benchchem.com]

Spectroscopic Blueprint of Isocytidine: A Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of isocytidine, a crucial isomer of cytidine (B196190) with significant applications in the study of unnatural nucleic acid analogues and hydrogen bonding interactions. This document details the methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, presenting key quantitative data and experimental workflows to facilitate research and development involving this pyrimidine (B1678525) base.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound, including the characterization of its tautomeric forms which are known to exist in both solution and solid states.

Quantitative NMR Data

The following tables summarize the reported ¹H and estimated ¹³C NMR chemical shifts for this compound. It is important to note that the presence of tautomers can lead to averaged signals in solution, and chemical shifts can be influenced by solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ) in ppm |

| H-1 (N-H) | ~11.0 |

| H-5 | 7.54 |

| H-6 | 5.54 |

| -NH₂ | 6.8 |

Note: The broad peak at ~11.0 ppm is characteristic of an N-H proton and its exact chemical shift can be highly variable. Assignments are based on typical ranges for similar structures.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Estimated Chemical Shift (δ) in ppm |

| C-4 | ~165 |

| C-2 | ~155 |

| C-6 | ~140 |

| C-5 | ~95 |

Note: These are estimated values based on typical chemical shifts for pyrimidine derivatives. Experimental determination is recommended for precise characterization.

Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1 second.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Data Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and enhance sensitivity.

-

Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the relaxation delay (D1) to 2 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase correct the spectra to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Reference the ¹³C spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

NMR Experimental Workflow

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a preferred soft ionization technique for nucleobases and their derivatives due to its ability to generate intact molecular ions.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) observed in the mass spectrum of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | Notes |

| [M+H]⁺ (Protonated Molecule) | 112.0505 | The pseudomolecular ion observed in positive ion mode ESI-MS. |

| [M]⁺˙ (Molecular Ion) | 111 | Observed in GC-MS (Electron Ionization). |

| Fragment Ion 1 | 95.0240 | Likely corresponds to the loss of NH₃ from the protonated molecule. |

| Fragment Ion 2 | 69.0448 | Further fragmentation, potentially involving ring opening or loss of CO. |

Experimental Protocol for Mass Spectrometry Analysis

Objective: To determine the accurate mass of this compound and to characterize its fragmentation pattern using ESI-MS/MS.

Materials:

-

This compound sample

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (optional, for enhancing protonation)

-

LC-MS system with an ESI source and a tandem mass analyzer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1-10 µg/mL.

-

If necessary, add a small amount of formic acid (0.1% final concentration) to the sample solution to promote the formation of [M+H]⁺ ions.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Set up the ESI source in positive ion mode.

-

Optimize the source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, by infusing a standard solution.

-

-

Full Scan MS Analysis:

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300) to identify the protonated molecular ion [M+H]⁺.

-

-

Tandem MS (MS/MS) Analysis:

-

Select the [M+H]⁺ ion (m/z 112.05) as the precursor ion for fragmentation.

-

Perform collision-induced dissociation (CID) by applying a range of collision energies to induce fragmentation.

-

Acquire the product ion spectrum to identify the characteristic fragment ions.

-

-

Data Analysis:

-

Determine the accurate mass of the [M+H]⁺ ion and calculate the elemental composition.

-

Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.

-

Compare the obtained spectra with database entries if available.

-

Mass Spectrometry Experimental Workflow

Conclusion

This technical guide provides a foundational framework for the spectroscopic analysis of this compound using NMR and mass spectrometry. The presented data and protocols offer a starting point for researchers to characterize this important molecule, enabling further studies into its role in modified nucleic acids and other biochemical systems. For more detailed structural elucidation, advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are recommended. Similarly, high-resolution mass spectrometry is crucial for unambiguous elemental composition determination.

Unraveling the Three-Dimensional Architecture of Isocytidine's Core: A Technical Guide to Isocytosine Crystallography

For Immediate Release

This technical guide offers an in-depth exploration of the crystallographic and three-dimensional structural details of isocytosine (B10225), the core nucleobase of isocytidine. This document is tailored for researchers, scientists, and professionals in drug development who are interested in the fundamental structural characteristics of non-canonical pyrimidine (B1678525) analogs. While the primary focus is on the more extensively studied isocytosine, the insights presented are foundational for understanding the stereochemistry of its nucleoside form, this compound.

Core Crystallographic Data of Isocytosine

The seminal work on the crystal structure of isocytosine was published by Sharma and McConnell in 1965.[1] Their research revealed that isocytosine crystallizes in a monoclinic system and, most notably, co-crystallizes as two distinct tautomers in a 1:1 ratio.[1] These tautomers are engaged in a hydrogen-bonding network analogous to the canonical Watson-Crick base pairing.[1]

The key crystallographic parameters determined for isocytosine are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 8.745 Å |

| b = 11.412 Å | |

| c = 10.414 Å | |

| β = 94.79° | |

| Molecules per Unit Cell (Z) | 8 |

| Molecules in Asymmetric Unit | 2 |

| Final R Index | 0.061 for 1826 observed reflections |

| Radiation Source | Cu Kα |

Data sourced from Sharma, B.D. & McConnell, J.F. (1965). Acta Cryst. 19, 797-806.[1]

The Tautomeric Nature and Hydrogen Bonding of Isocytosine

A crucial feature of the isocytosine crystal structure is the presence of two tautomeric forms in equal proportion.[1] These tautomers form a dimer through a set of three hydrogen bonds, creating a stable, planar structure.[1] This interaction is of significant interest in the study of non-natural nucleic acid analogues.[2]

The hydrogen bond lengths within the isocytosine dimer are detailed in the following table.

| Hydrogen Bond | Length (Å) |

| N(7B)-H···O(8A) | 2.861 |

| N(3B)-H···N(3A) | 2.908 |

| O(8B)···H-N(7A) | 2.904 |

Data sourced from Sharma, B.D. & McConnell, J.F. (1965). Acta Cryst. 19, 797-806.[1]